molecular formula C14H20OS B14468949 S-phenyl octanethioate CAS No. 65842-42-4

S-phenyl octanethioate

Cat. No.: B14468949
CAS No.: 65842-42-4
M. Wt: 236.37 g/mol
InChI Key: JQUNVQIUHUPOEX-UHFFFAOYSA-N
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Description

S-phenyl octanethioate is an organic compound with the molecular formula C14H20OS. It is also known as octanethioic acid, S-phenyl ester. This compound is characterized by the presence of a phenyl group attached to an octanethioate moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-phenyl octanethioate can be synthesized through the reaction of octanethioic acid with phenol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Octanethioic acid+PhenolS-phenyl octanethioate+Water\text{Octanethioic acid} + \text{Phenol} \rightarrow \text{this compound} + \text{Water} Octanethioic acid+Phenol→S-phenyl octanethioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

S-phenyl octanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

S-phenyl octanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying thiol-disulfide exchange reactions.

    Industry: Used in the formulation of lubricants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-phenyl octanethioate involves its interaction with molecular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the thioester group can undergo nucleophilic attack by thiol groups in enzymes, leading to the formation of covalent adducts. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-phenyl hexanethioate
  • S-phenyl butanethioate
  • S-phenyl decanethioate

Uniqueness

S-phenyl octanethioate is unique due to its specific chain length, which can influence its reactivity and interactions with biological molecules. The presence of the phenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

65842-42-4

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

S-phenyl octanethioate

InChI

InChI=1S/C14H20OS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3

InChI Key

JQUNVQIUHUPOEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)SC1=CC=CC=C1

Origin of Product

United States

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